N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-1-NAPHTHAMIDE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of cyano, methoxyphenyl, and furyl groups attached to a naphthamide core, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-1-NAPHTHAMIDE typically involves the reaction of cyanoacetohydrazide with substituted aromatic aldehydes under reflux conditions in the presence of a base such as piperidine . The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-1-NAPHTHAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced derivatives with hydroxyl or amine groups.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N~1~-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-1-NAPHTHAMIDE has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Wirkmechanismus
The mechanism of action of N1-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-1-NAPHTHAMIDE involves its interaction with specific molecular targets and pathways. The cyano and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-1-BENZAMIDE: Similar structure but with a benzamide core.
N~1~-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-1-ACETAMIDE: Similar structure but with an acetamide core.
Uniqueness
N~1~-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-1-NAPHTHAMIDE is unique due to its naphthamide core, which provides distinct electronic and steric properties compared to its analogs.
Eigenschaften
Molekularformel |
C30H22N2O4 |
---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C30H22N2O4/c1-34-22-14-10-20(11-15-22)27-26(18-31)30(36-28(27)21-12-16-23(35-2)17-13-21)32-29(33)25-9-5-7-19-6-3-4-8-24(19)25/h3-17H,1-2H3,(H,32,33) |
InChI-Schlüssel |
NIDIRQARVDOBLM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.